molecular formula C21H26N2O2 B3850951 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine

1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B3850951
M. Wt: 338.4 g/mol
InChI Key: UGKRWYAPSJMHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine, also known as A-401, is a compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine has also been investigated for its potential as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine receptors in the brain. It has been shown to modulate the release of these neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to its potential therapeutic effects. 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine is its potential therapeutic applications in neurological disorders. It has also shown promising results in preclinical studies. However, one of the limitations of 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine is its limited availability, which may hinder its use in further studies.

Future Directions

There are several future directions for the study of 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine. One of the potential directions is to investigate its potential as an analgesic and anti-inflammatory agent. Another direction is to study its potential as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine.
Conclusion:
In conclusion, 1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine is a compound that has gained significant attention in scientific research. It has shown promising results in the treatment of various neurological disorders and has potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-16-25-21-7-5-4-6-18(21)17-22-12-14-23(15-13-22)19-8-10-20(24-2)11-9-19/h3-11H,1,12-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKRWYAPSJMHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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